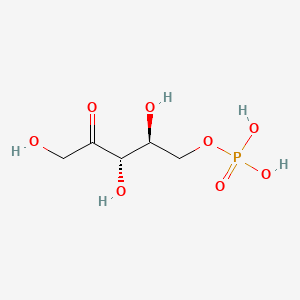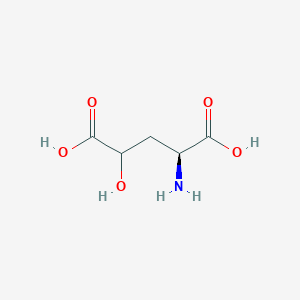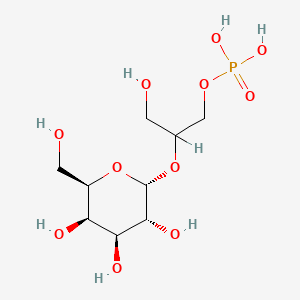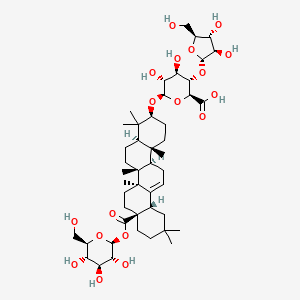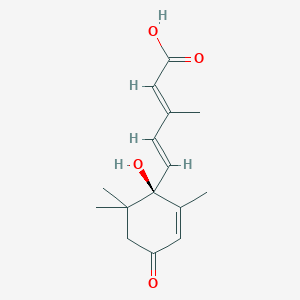
(R)-2-trans-abscisic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-trans-abscisic acid is a 2-trans-abscisic acid with (R)-configuration at the chiral centre. It is a conjugate acid of a (R)-2-trans-abscisate. It is an enantiomer of a (S)-2-trans-abscisic acid.
Wissenschaftliche Forschungsanwendungen
Chiral Separation and Enantiomer Studies
- Enantiomer Separation : A study by Terashima et al. (2023) focused on the separation of (R)- and (S)-abscisic acid enantiomers using high-performance liquid chromatography. This method successfully separated (R)-abscisic acid from its (S)-enantiomer, demonstrating the practical application of chiral separation in studying abscisic acid.
Receptor and Signaling Mechanisms
- Receptor Structures and Mechanisms : Research by Zhang et al. (2012) revealed complex structures of the abscisic acid receptor PYL3 and its unique regulatory mechanism. This study contributes to understanding how (R)-2-trans-abscisic acid functions in plant signaling pathways.
- Signaling Network Development : A study by Cutler et al. (2010) discussed the development of a core signaling network for abscisic acid, highlighting the complex interconnections and regulatory mechanisms involving this compound.
Hormonal and Stress Responses
- ABA Receptors and Phosphatase Activity : Research by Ma et al. (2009) identified abscisic acid receptors and their interaction with ABI family phosphatases, shedding light on how this compound is involved in plant stress responses.
- Seed Germination and Development : A study by Bu et al. (2009) found that the RING-H2 protein RHA2a in Arabidopsis thaliana positively regulates ABA-mediated control of seed germination and early seedling development, demonstrating this compound's role in developmental processes.
Analytical and Biochemical Studies
- Abscisic Acid Analogues : The study by Benson et al. (2015) explored ABA analogs to understand specific physiological functions related to this compound, providing insights into its perception and signaling pathways.
Role in Plant Physiology and Stress Responses
- Thermodynamic Switch in ABA Receptors : Research by Dupeux et al. (2011) identified a thermodynamic switch in ABA receptors that modulates their sensitivity, including responses to this compound.
- Signal Transduction Pathways : A study by Lee & Luan (2012) detailed the role of this compound in ABA signal transduction pathways, particularly in biotic and abiotic stress responses.
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(2E,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m0/s1 |
InChI-Schlüssel |
JLIDBLDQVAYHNE-XQFZKXHBSA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C/C(=O)O)/C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







